Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate

Description

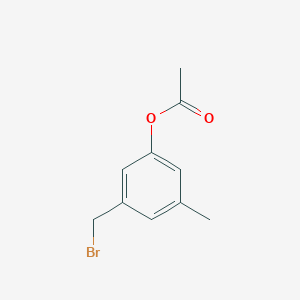

Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate (CAS: Not listed in evidence; hypothetical structure: C₁₀H₁₁BrO₂) is a substituted phenolic ester featuring:

- A bromomethyl group (-CH₂Br) at the 3-position of the aromatic ring.

- A methyl group (-CH₃) at the 5-position.

- An acetylated hydroxyl group (1-acetate) at the 1-position.

This compound is likely synthesized via sequential bromination of 5-methylphenol followed by acetylation. The bromomethyl group enhances reactivity in nucleophilic substitution (e.g., alkylation), while the acetate ester modulates solubility and stability. Potential applications include use as an intermediate in pharmaceutical or agrochemical synthesis .

Structure

3D Structure

Properties

IUPAC Name |

[3-(bromomethyl)-5-methylphenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-9(6-11)5-10(4-7)13-8(2)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDWCHUISBCRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62358-68-3 | |

| Record name | 3-(bromomethyl)-5-methylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate typically involves the bromination of 3-methylphenol followed by acetylation. The bromination reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 3-position.

The acetylation step involves the reaction of the bromomethylated phenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and acetylation reactions can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The acetate group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents like water or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of the corresponding alcohol from the acetate ester.

Scientific Research Applications

Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: Employed in the study of enzyme-catalyzed reactions involving phenolic substrates and their derivatives.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate involves its interaction with molecular targets through various chemical reactions. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and functional groups. The phenolic hydroxyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The acetate group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity Comparison

Nucleophilic Substitution :

- The bromomethyl group in the target compound facilitates SN2 reactions (e.g., with amines or thiols), unlike phenyl bromoacetate, where bromine is on the acyl group and less reactive toward nucleophiles .

- The pyrazolone derivative () contains two bromine atoms, enabling dual substitution but requiring harsher conditions due to steric hindrance .

- Hydrolysis: The acetate ester in the target compound hydrolyzes under basic conditions to yield 3-(bromomethyl)-5-methylphenol. In contrast, phenyl bromoacetate hydrolyzes to release bromoacetic acid, which is more acidic and reactive .

Physical Properties

Note: Data inferred from substituent effects; experimental validation required.

Biological Activity

Phenol derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate is a specific phenolic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.10 g/mol

This compound features a bromomethyl group and an acetate moiety attached to a methyl-substituted phenolic ring, which may influence its biological interactions.

Biological Activity Overview

The biological activities of phenolic compounds are often linked to their ability to interact with various biological targets. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Recent studies have demonstrated that phenolic compounds exhibit significant antimicrobial properties. In vitro assays have shown that this compound possesses inhibitory effects against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of phenolic compounds has been widely studied. A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.6 |

The IC50 values suggest moderate cytotoxicity against these cancer cell lines, indicating potential for further exploration in cancer therapy.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.

- Antioxidant Activity : It has been shown to scavenge free radicals effectively, reducing oxidative stress in cells.

Case Studies

Several case studies have explored the therapeutic potential of phenolic compounds similar to this compound:

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that a related phenolic derivative inhibited the growth of MCF-7 cells through apoptosis induction and cell cycle arrest at the G2/M phase.

- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of phenolic compounds against multidrug-resistant bacterial strains, supporting the notion that structural modifications can enhance antimicrobial potency.

Q & A

Q. What are the recommended safety protocols for handling Phenol, 3-(bromomethyl)-5-methyl-, 1-acetate in laboratory settings?

Methodological Answer:

- Exposure Control: Use engineering controls (e.g., fume hoods) to minimize inhalation risks. Respiratory protection with P95 (US) or P1 (EU) filters is advised for minor exposures .

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles. Inspect gloves before use and avoid skin contact during handling .

- Emergency Procedures: For skin/eye contact, rinse immediately with water (15+ minutes for eyes). In case of inhalation, move to fresh air and seek medical attention .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed .

Q. How can researchers optimize the bromomethylation step during the synthesis of this compound?

Methodological Answer:

- Reagent Selection: Use bromomethylation agents like bromoacetic acid derivatives or bromomethyl ethers under controlled conditions. Evidence from analogous syntheses suggests NaNO₂/HCl-mediated diazotization for introducing bromomethyl groups in aromatic systems .

- Reaction Monitoring: Employ thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress. Adjust stoichiometry (e.g., excess bromomethylating agent) to improve yield.

- Purification: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via NMR and HPLC .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Structural Elucidation:

- Purity Assessment:

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Compare retention times with standards .

- Elemental Analysis: Verify %C, %H, and %Br to confirm stoichiometry.

Advanced Research Questions

Q. How does the steric hindrance of the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Experimental Design: Compare reaction rates with model compounds lacking the bromomethyl group (e.g., 5-methylphenol acetate). Use kinetic studies (e.g., SN2 reactions with NaI in acetone) to measure rate constants .

- Computational Analysis: Perform DFT calculations (e.g., Gaussian software) to assess steric effects on transition-state geometry. Parameters like bond angles and Mulliken charges can quantify hindrance .

- Data Interpretation: Correlate experimental rates with computational steric descriptors (e.g., Tolman cone angles) to establish structure-reactivity relationships.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Q. How can contradictory purity data (e.g., NMR vs. HPLC) be resolved for this compound?

Methodological Answer:

- Root-Cause Analysis:

- NMR Limitations: Detect residual solvents or non-UV-active impurities (e.g., inorganic salts) that HPLC may miss. Use DMSO-d6 as a solvent to enhance solubility and signal resolution .

- HPLC Limitations: Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to improve peak separation. Validate method specificity via spiked impurity tests .

- Orthogonal Methods: Combine data from elemental analysis, GC-MS, and X-ray crystallography (if crystalline) for cross-verification .

Q. What strategies can mitigate byproduct formation during the acetylation of 3-(bromomethyl)-5-methylphenol?

Methodological Answer:

Q. How can researchers evaluate the biological activity of this compound in antioxidant or enzyme inhibition assays?

Methodological Answer:

- Antioxidant Assays:

- Enzyme Inhibition Studies:

- PPARγ Antagonism: Use a reporter gene assay (e.g., luciferase-based) in HEK293 cells transfected with PPARγ. Measure dose-response curves and calculate Ki values .

- Cytotoxicity Screening: Perform MTT assays on cancer cell lines (e.g., HeLa) to assess viability. Pair with ROS detection kits to link activity to oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.